N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide typically involves the stepwise solid-phase peptide synthesis (SPPS) method . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and histidine residues.
Reduction: Reduction reactions can target the peptide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction . The reactions are typically carried out under controlled conditions to prevent degradation of the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine .
Scientific Research Applications
N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Industry: Utilized in cosmetic formulations for its skin-protective and anti-aging properties.
Mechanism of Action
The mechanism of action of N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide involves its interaction with the melanocortin 1 receptor (MC1-R). By binding to this receptor, the compound stimulates melanin production, providing natural protection against UV radiation . Additionally, it acts as an inflammation regulator by modulating the activity of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-norleucyl-L-alanyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophanamide: Known for its role in melanin synthesis and inflammation regulation.
Acetyl Hexapeptide-3: Another peptide with similar anti-aging properties but different amino acid composition.
Palmitoyl Pentapeptide-4: Known for its collagen-boosting properties and use in anti-aging formulations.
Uniqueness
This compound is unique due to its specific amino acid sequence, which allows it to effectively stimulate melanin production and regulate inflammation . This makes it particularly valuable in cosmetic and therapeutic applications.
Properties
Molecular Formula |
C43H59N13O7 |
---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
2-acetamido-N-[1-[[1-[[1-[[1-[[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C43H59N13O7/c1-4-5-15-32(52-26(3)57)39(60)51-25(2)38(59)55-36(21-29-23-47-24-50-29)42(63)56-35(19-27-12-7-6-8-13-27)41(62)53-33(17-11-18-48-43(45)46)40(61)54-34(37(44)58)20-28-22-49-31-16-10-9-14-30(28)31/h6-10,12-14,16,22-25,32-36,49H,4-5,11,15,17-21H2,1-3H3,(H2,44,58)(H,47,50)(H,51,60)(H,52,57)(H,53,62)(H,54,61)(H,55,59)(H,56,63)(H4,45,46,48) |
InChI Key |
WPIQUSRULDNCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C |
Origin of Product |
United States |
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